![molecular formula C16H15IO3 B2578984 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 351066-40-5](/img/structure/B2578984.png)
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H15IO3. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl ether group attached to a benzaldehyde core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the iodination of a methoxybenzaldehyde derivative followed by the introduction of the benzyl ether group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The benzyl ether group can be introduced through a nucleophilic substitution reaction using a benzyl halide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve appropriate solvents and temperature control to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group can influence its reactivity and binding affinity to various biomolecules. The benzyl ether group can enhance its lipophilicity and cellular uptake, potentially affecting its biological activity .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde include:
- 3-Iodo-4-methoxybenzaldehyde
- 5-Methoxy-2-iodobenzaldehyde
- 4-[(2-Methylbenzyl)oxy]benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO3/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXAHMRXLGCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2578903.png)
![8-(2-furylmethyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2578904.png)
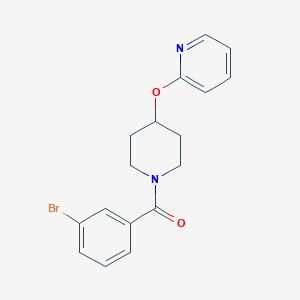

![N-(butan-2-yl)-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578908.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2578909.png)
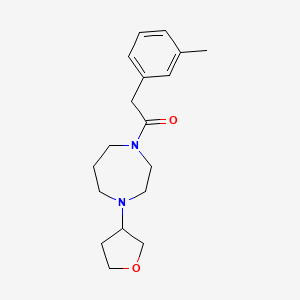
![N-(4-ethoxyphenyl)-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2578913.png)
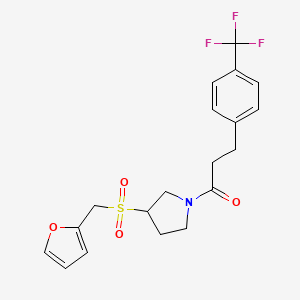
![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)
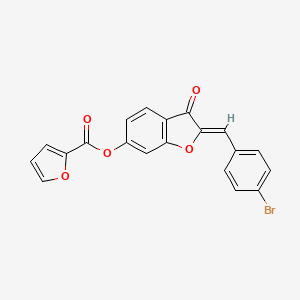
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)
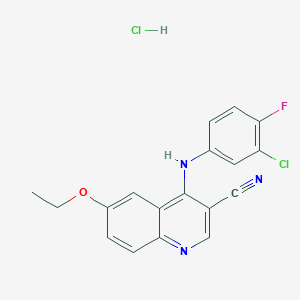
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)
